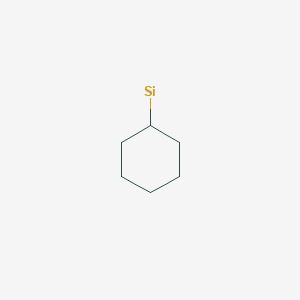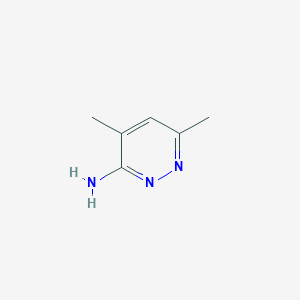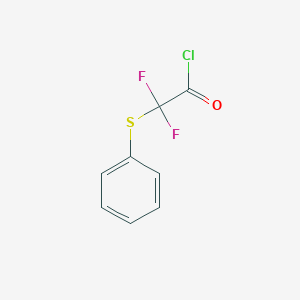
5,5-Dimethylundecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenylhydrazono pyrazolone sulfonate 1 (PHPS1) sodium salt hydrate is a chemical compound with the empirical formula C21H15N5O6S · xNa+ · yH2O. It is known for its role as a potent and selective inhibitor of protein-tyrosine phosphatase (SHP2), which is involved in various cellular signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenylhydrazono pyrazolone sulfonate 1 (PHPS1) sodium salt hydrate involves the reaction of 4-nitrophenylhydrazine with 1-phenyl-3-methyl-5-pyrazolone in the presence of a sulfonating agent. The reaction is typically carried out under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of Phenylhydrazono pyrazolone sulfonate 1 (PHPS1) sodium salt hydrate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
Phenylhydrazono pyrazolone sulfonate 1 (PHPS1) sodium salt hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different sulfonate derivatives, while reduction can produce amino derivatives .
Scientific Research Applications
Phenylhydrazono pyrazolone sulfonate 1 (PHPS1) sodium salt hydrate has several scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and studies.
Medicine: Investigated for its potential therapeutic effects in conditions such as acute kidney injury and atherosclerosis
Industry: Utilized in the development of new chemical processes and products.
Mechanism of Action
Phenylhydrazono pyrazolone sulfonate 1 (PHPS1) sodium salt hydrate exerts its effects by inhibiting the activity of protein-tyrosine phosphatase (SHP2). This inhibition affects various cellular signaling pathways, including the extracellular-regulated kinase (ERK1/2) and signal transducer and activator of transcription 3 (STAT3) pathways . By blocking these pathways, the compound can modulate cell proliferation, inflammation, and other cellular processes .
Comparison with Similar Compounds
Phenylhydrazono pyrazolone sulfonate 1 (PHPS1) sodium salt hydrate is unique in its high selectivity and potency as an SHP2 inhibitor. Similar compounds include:
Phenylhydrazono pyrazolone sulfonate 2 (PHPS2): A less potent inhibitor of SHP2.
Phenylhydrazono pyrazolone sulfonate 4 (PHPS4): Another SHP2 inhibitor with a similar specificity profile.
Desferrithiocin sodium salt: A compound with different biological activity but similar structural features.
Phenylhydrazono pyrazolone sulfonate 1 (PHPS1) sodium salt hydrate stands out due to its specific inhibition of SHP2 and its applications in various research fields.
Properties
CAS No. |
17312-73-1 |
|---|---|
Molecular Formula |
C13H28 |
Molecular Weight |
184.36 g/mol |
IUPAC Name |
5,5-dimethylundecane |
InChI |
InChI=1S/C13H28/c1-5-7-9-10-12-13(3,4)11-8-6-2/h5-12H2,1-4H3 |
InChI Key |
YQNMYOJSMPRRMP-UHFFFAOYSA-N |
SMILES |
CCCCCCC(C)(C)CCCC |
Canonical SMILES |
CCCCCCC(C)(C)CCCC |
| 17312-73-1 | |
Synonyms |
5,5-Dimethylundecane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[(2R,3R,4R,5R)-3,4,5-triacetyloxy-1,6-bis(methylsulfonyloxy)hexan-2-yl] acetate](/img/structure/B98437.png)









